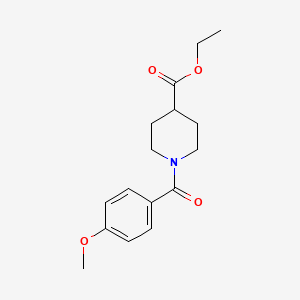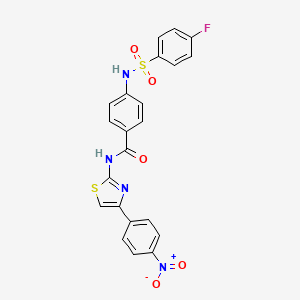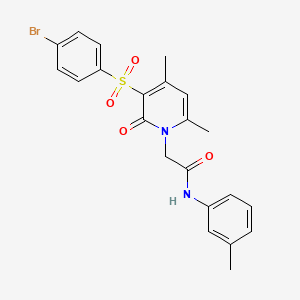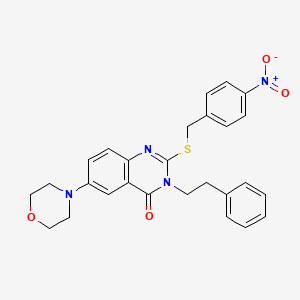![molecular formula C17H16N2O3S2 B2754296 3-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide CAS No. 886917-11-9](/img/structure/B2754296.png)
3-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of 3-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide is characterized by the presence of a benzothiazole ring, an ethylsulfonyl group, and a benzamide group.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include coupling reactions and treatment with chloroethyl compounds .Wissenschaftliche Forschungsanwendungen
Cardiac Electrophysiological Activity
Research has explored the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides, highlighting the potential of these compounds as class III antiarrhythmic agents. This includes compounds with potency comparable to known selective class III agents, indicating their viability in cardiac arrhythmia treatment (Morgan et al., 1990).
Antimalarial and Antiviral Properties
A study on N-(phenylsulfonyl)acetamide derivatives revealed their promising antimalarial activity, with some compounds exhibiting significant activity against malaria. Furthermore, theoretical calculations and molecular docking studies suggested potential antiviral properties against COVID-19, highlighting the dual-use application of these sulfonamide compounds in addressing both malaria and COVID-19 (Fahim & Ismael, 2021).
Anticancer Activity
The synthesis of pro-apoptotic indapamide derivatives and their evaluation as anticancer agents demonstrate the potential of sulfonamide derivatives in cancer treatment. Specifically, some compounds showed high proapoptotic activity against melanoma cell lines, suggesting their efficacy as anticancer agents (Yılmaz et al., 2015).
Antimicrobial and Antifungal Action
Research into biologically active substances within the series of 2,5-disubstituted 1,3,4-thiadiazoles, including sulfonyl-substituted nitrogen-containing heterocyclic systems, has shown promising antimicrobial and antifungal activities. This suggests the potential of these compounds in developing new antimicrobial agents (Sych et al., 2019).
Na+/H+ Antiporter Inhibition
Studies have focused on the development of benzoylguanidines as Na+/H+ exchanger inhibitors, indicating their potential use in adjunctive therapy for acute myocardial infarction. The research emphasizes the importance of substitution patterns for the potency of these compounds, suggesting their role in cardioprotection during cardiac ischemia and reperfusion (Baumgarth et al., 1997).
Wirkmechanismus
While the exact mechanism of action of 3-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide is not specified in the retrieved papers, similar compounds have been evaluated for anti-inflammatory activity. They have shown inhibition of COX-1 and COX-2 enzymes, which are involved in inflammation .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-ethylsulfonyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-3-24(21,22)13-8-5-7-12(10-13)16(20)19-17-18-15-11(2)6-4-9-14(15)23-17/h4-10H,3H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKWEOHKFZPOAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(C=CC=C3S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-methylacetamide](/img/structure/B2754214.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2754217.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(2-phenylmorpholino)methanone](/img/structure/B2754219.png)

![2,1,3-Benzothiadiazol-5-yl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2754222.png)

![3-[(4-methoxyphenyl)sulfonylamino]-N-(5-methyl-1,2-oxazol-3-yl)benzamide](/img/structure/B2754226.png)
![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-2-{N-methyl-1-[2-(methylsulfanyl)pyridin-3-yl]formamido}-N-(2-methylpropyl)acetamide](/img/structure/B2754227.png)

![3-(4-Bromophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2754230.png)
![2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2754231.png)


